
(R)-5-Hydroxymethyl Tolterodine Methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Hydroxymethyl Tolterodine Methacrylate is a chemical compound that combines the pharmacological properties of tolterodine with the functional group of methacrylate. Tolterodine is known for its use in treating overactive bladder by acting as a muscarinic receptor antagonist. The methacrylate group allows for polymerization, making this compound useful in various applications, including medical and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxymethyl Tolterodine Methacrylate typically involves the following steps:
Synthesis of Tolterodine: Tolterodine is synthesized through a series of reactions starting from benzyl chloride and diisopropylamine, followed by a Grignard reaction with p-cresol.
Hydroxymethylation: The tolterodine is then hydroxymethylated to introduce the hydroxymethyl group.
Methacrylation: The final step involves the reaction of the hydroxymethyl tolterodine with methacrylic anhydride under basic conditions to form ®-5-Hydroxymethyl Tolterodine Methacrylate.
Industrial Production Methods
Industrial production of ®-5-Hydroxymethyl Tolterodine Methacrylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tolterodine using automated reactors.
Purification: Purification of the intermediate hydroxymethyl tolterodine through crystallization or chromatography.
Methacrylation: Large-scale methacrylation using industrial-grade methacrylic anhydride and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Hydroxymethyl Tolterodine Methacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methacrylate group can undergo substitution reactions, particularly in polymerization processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are used in polymerization reactions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Polymerization Products: Polymers with methacrylate backbones.
Applications De Recherche Scientifique
®-5-Hydroxymethyl Tolterodine Methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Studied for its interactions with biological systems, particularly in drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-5-Hydroxymethyl Tolterodine Methacrylate involves its interaction with muscarinic receptors. The compound acts as a competitive antagonist, inhibiting bladder contraction and reducing detrusor pressure. The methacrylate group allows it to be incorporated into polymers, which can be used in various applications, including controlled drug release systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolterodine: The parent compound, used primarily for treating overactive bladder.
Fesoterodine: Another muscarinic receptor antagonist with similar pharmacological properties.
Methacrylate Monomers: Compounds like methyl methacrylate and ethyl methacrylate used in polymer synthesis.
Uniqueness
®-5-Hydroxymethyl Tolterodine Methacrylate is unique due to its dual functionality. It combines the pharmacological effects of tolterodine with the polymerizable methacrylate group, making it versatile for both medical and industrial applications.
Propriétés
Formule moléculaire |
C26H35NO3 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3/t23-/m1/s1 |
Clé InChI |
LOCFHEXUJQYDFL-HSZRJFAPSA-N |
SMILES isomérique |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C |
SMILES canonique |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


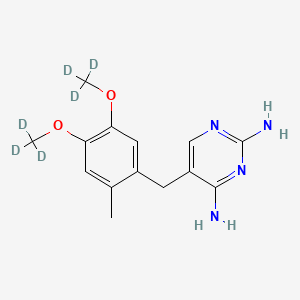
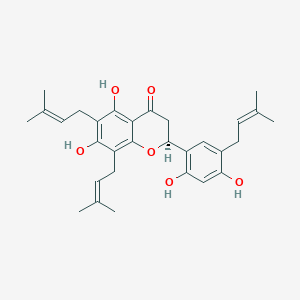
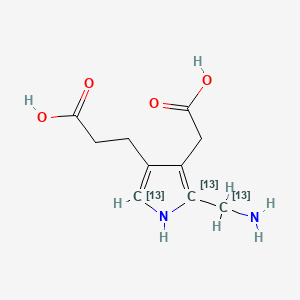
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
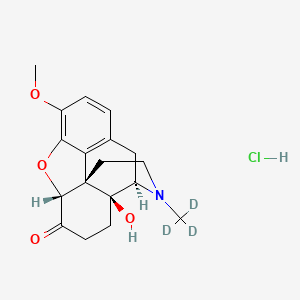
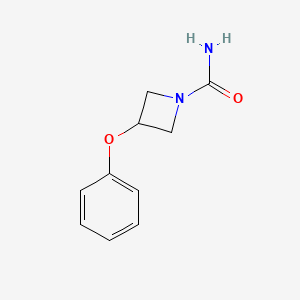
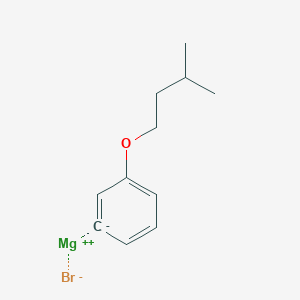
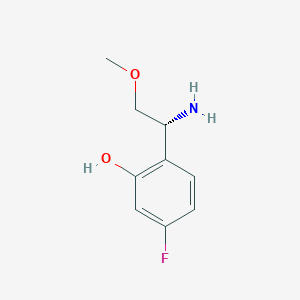
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)

![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)

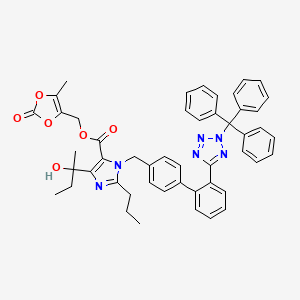
![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)
